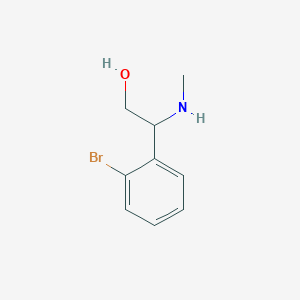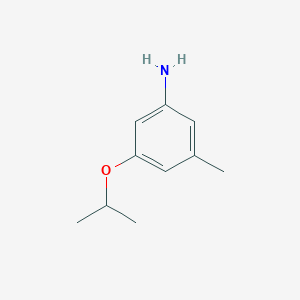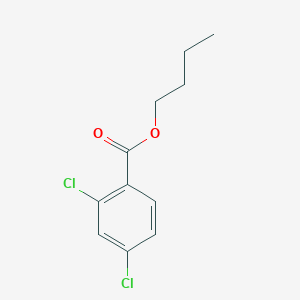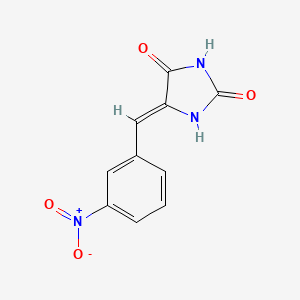
(5Z)-5-(3-nitrobenzylidene)imidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-(3-nitrobenzylidene)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(3-nitrobenzylidene)imidazolidine-2,4-dione typically involves the condensation reaction between 3-nitrobenzaldehyde and imidazolidine-2,4-dione. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the product precipitates out.
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency and scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration, halogens in the presence of a Lewis acid for halogenation.
Major Products Formed
Reduction: Amino derivatives.
Substitution: Nitro-substituted or halogen-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound is used as an intermediate in the synthesis of more complex molecules. Its derivatives can serve as ligands in coordination chemistry.
Biology
In biological research, the compound and its derivatives are studied for their potential antimicrobial and anticancer activities.
Medicine
The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of (5Z)-5-(3-nitrobenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazolidine ring can interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5Z)-5-(4-nitrobenzylidene)imidazolidine-2,4-dione
- (5Z)-5-(2-nitrobenzylidene)imidazolidine-2,4-dione
- (5Z)-5-(3-chlorobenzylidene)imidazolidine-2,4-dione
Uniqueness
(5Z)-5-(3-nitrobenzylidene)imidazolidine-2,4-dione is unique due to the position of the nitro group on the benzylidene ring, which can influence its reactivity and biological activity. The specific electronic and steric effects imparted by the nitro group at the 3-position can lead to distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C10H7N3O4 |
|---|---|
Molekulargewicht |
233.18 g/mol |
IUPAC-Name |
(5Z)-5-[(3-nitrophenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H7N3O4/c14-9-8(11-10(15)12-9)5-6-2-1-3-7(4-6)13(16)17/h1-5H,(H2,11,12,14,15)/b8-5- |
InChI-Schlüssel |
UXLLZDWZJYMJKG-YVMONPNESA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)NC(=O)N2 |
Kanonische SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


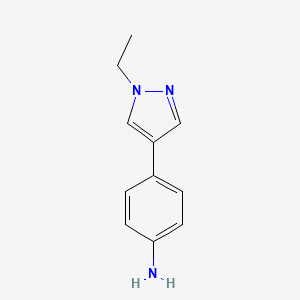

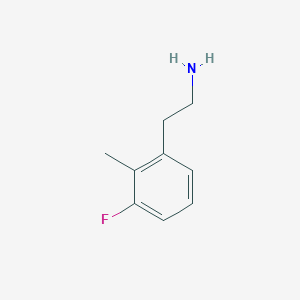
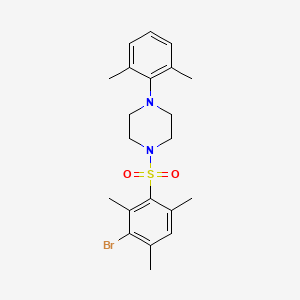
![N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12115090.png)
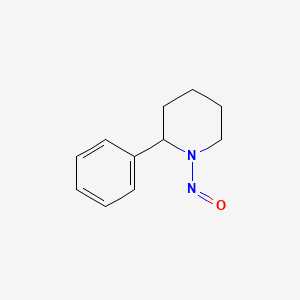


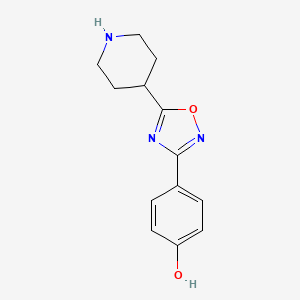
![9-(3-chlorophenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12115120.png)
![Piperidine, 4-[2-(2-ethoxyethoxy)ethyl]-](/img/structure/B12115125.png)
